The synthesis of MAT2A inhibitors typically involves structure-based drug design methodologies. A common approach includes:
MAT2A Inhibitor 4's molecular structure is characterized by specific functional groups that allow for effective binding to the MAT2A active site. While detailed structural data for MAT2A Inhibitor 4 is not explicitly provided in the search results, general characteristics of MAT2A inhibitors include:
Data regarding molecular weight, solubility, and specific structural features would typically be determined through techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography .
MAT2A inhibitors like MAT2A Inhibitor 4 primarily act through competitive inhibition of the methionine adenosyltransferase reaction. The key reactions involved include:
The technical details of these reactions involve kinetic studies that measure changes in reaction rates upon inhibitor introduction, often analyzed using enzyme kinetics methodologies such as Michaelis-Menten kinetics
The mechanism of action for MAT2A Inhibitor 4 involves:
Data supporting this mechanism may include biochemical assays demonstrating reduced S-adenosylmethionine levels in treated cells compared to controls .
The physical and chemical properties of MAT2A Inhibitor 4 would typically include:
Relevant data would typically be gathered from laboratory analyses including high-performance liquid chromatography and mass spectrometry .
MAT2A Inhibitor 4 has significant potential applications in scientific research and therapeutic development:
Research continues to explore its efficacy across different cancer models, aiming to establish it as a viable therapeutic option .
Methionine Adenosyltransferase 2A serves as the primary extrahepatic catalyst for S-adenosylmethionine biosynthesis, converting the essential amino acid methionine and adenosine triphosphate into this universal methyl donor. Unlike its liver-specific counterpart Methionine Adenosyltransferase 1A, Methionine Adenosyltransferase 2A exhibits elevated expression across diverse cancer types, including triple-negative breast cancer, non-small cell lung cancer, and leukemias with Mixed Lineage Leukemia rearrangements [1] [4]. This overexpression establishes a metabolic dependency wherein cancer cells exhibit heightened sensitivity to methionine restriction and Methionine Adenosyltransferase 2A inhibition due to their reliance on elevated S-adenosylmethionine pools to sustain uncontrolled proliferation [1] [6].
The dysregulated methionine cycle in malignancies drives cancer metabolic reprogramming through multiple mechanisms:
Table 1: Key Components of the Methionine Cycle in Cancer Metabolism
| Component | Function in Normal Cells | Dysregulation in Cancer |
|---|---|---|
| Methionine Adenosyltransferase 2A | S-adenosylmethionine biosynthesis | Overexpressed; drives elevated S-adenosylmethionine production |
| S-adenosylmethionine | Universal methyl donor | Hyperaccumulation supports oncogenic hypermethylation |
| Methylthioadenosine | Polyamine synthesis byproduct | Accumulates in methylthioadenosine phosphorylase-null cancers |
| Solute carrier family 43 member A2 | Methionine transporter | Overexpressed; enables methionine scavenging from microenvironment |
Homozygous deletion of methylthioadenosine phosphorylase, occurring in approximately 15% of human cancers across diverse lineages (including pancreatic adenocarcinoma, glioblastoma, non-small cell lung cancer, and mesothelioma), creates a unique vulnerability to Methionine Adenosyltransferase 2A inhibition [2] [5] [8]. This synthetic lethality arises from interconnected biochemical mechanisms:
Methylthioadenosine phosphorylase deficiency disrupts the methionine salvage pathway, causing intracellular accumulation of methylthioadenosine, a natural antagonist of protein arginine methyltransferase 5. Methylthioadenosine competes with S-adenosylmethionine for binding to protein arginine methyltransferase 5's catalytic site, partially inhibiting symmetric dimethylarginine formation on substrate proteins [5] [9]. When Methionine Adenosyltransferase 2A inhibitors further reduce intracellular S-adenosylmethionine pools, protein arginine methyltransferase 5 activity becomes catastrophically suppressed due to dual constraints: diminished methyl donor availability and persistent methylthioadenosine-mediated inhibition [8] [9]. This combinatorial effect produces synthetic lethality specifically in methylthioadenosine phosphorylase-null cells.
The functional consequences of this synthetic lethality include:
Preclinical validation demonstrates potent growth inhibition in methylthioadenosine phosphorylase-null xenografts treated with Methionine Adenosyltransferase 2A inhibitors such as AG-270 and spirocyclic compounds. Pharmacodynamic assessments confirm on-target engagement through 54–70% reductions in plasma S-adenosylmethionine and decreased tumor symmetric dimethylarginine levels [2] [5].
Methionine Adenosyltransferase 2A orchestrates cancer progression through extensive epigenetic reprogramming and transcriptional network modulation. As the primary regulator of intracellular S-adenosylmethionine bioavailability, Methionine Adenosyltransferase 2A governs methylation reactions that shape the cancer epigenome:
Histone Methylation Dynamics: Methionine Adenosyltransferase 2A-generated S-adenosylmethionine supplies methyl groups for histone methyltransferases that regulate chromatin states. In cervical cancer models under glucose deprivation, Methionine Adenosyltransferase 2A forms a stress-responsive complex with programmed cell death protein 6, facilitating lysine 90 methylation that stabilizes programmed cell death protein 6 and inhibits apoptosis. Programmed cell death protein 6 methylation sustains B-cell lymphoma 2 expression while suppressing Bcl-2-associated X protein and caspase 3 activation, promoting tumor cell survival under metabolic stress [6].
DNA Methylation Remodeling: Methionine Adenosyltransferase 2A overexpression correlates with DNA hypermethylation at tumor suppressor gene promoters. This methylation-dependent silencing particularly impacts cyclin-dependent kinase inhibitor 2A and phosphatase and tensin homolog, accelerating cell cycle progression and activating phosphoinositide 3-kinase-protein kinase B signaling [4] [8].
Transcriptional Circuit Control: Methionine Adenosyltransferase 2A expression is transcriptionally upregulated by multiple oncogenic pathways. Hypoxia-inducible factor 1 alpha activates Methionine Adenosyltransferase 2A transcription under hypoxic conditions, while mechanistic target of rapamycin complex 1 signaling induces Methionine Adenosyltransferase 2A via downstream transcription factor myelocytomatosis oncogene [1] [4]. Post-transcriptionally, microRNA-34 family members directly target Methionine Adenosyltransferase 2A messenger RNA, creating a regulatory axis frequently disrupted in hepatocellular carcinoma where microRNA-34a downregulation contributes to Methionine Adenosyltransferase 2A overexpression [4].
Table 2: Epigenetic Modifications Regulated by Methionine Adenosyltransferase 2A-Derived S-adenosylmethionine
| Modification Type | Catalytic Writer | Oncogenic Consequence |
|---|---|---|
| Histone H3 lysine 4 trimethylation | Mixed lineage leukemia complex | Maintains cancer stem cell pluripotency |
| Histone H3 lysine 79 dimethylation | Disruptor of telomeric silencing 1-like | Regulates signal transducer and activator of transcription 5 signaling in T cells |
| Programmed cell death protein 6 lysine 90 methylation | Unknown methyltransferase | Stabilizes programmed cell death protein 6; inhibits apoptosis |
| Symmetric dimethylarginine | Protein arginine methyltransferase 5 | Maintains spliceosome fidelity; regulates cell cycle |
Under nutrient stress conditions, Methionine Adenosyltransferase 2A integrates metabolic and epigenetic responses. Glucose deprivation triggers 5' adenosine monophosphate-activated protein kinase-mediated Methionine Adenosyltransferase 2A phosphorylation, enhancing its interaction with programmed cell death protein 6 and subsequent methylation [6]. This adaptive mechanism stabilizes programmed cell death protein 6, enabling cancer cells to withstand metabolic challenges and continue proliferating despite energy stress. The clinical relevance of this axis is demonstrated by positive correlations between Methionine Adenosyltransferase 2A and programmed cell death protein 6 expression in advanced cervical cancer stages and poorer patient prognosis [6].
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